molecular formula C20H14N2O3 B13721877 3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid

3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid

Cat. No.: B13721877
M. Wt: 330.3 g/mol
InChI Key: RPBVHEVTQXVWDL-UHFFFAOYSA-N
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Description

3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a complex organic compound that features a benzofuran ring fused with a pyrazole ring and an acrylic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid typically involves multiple steps. One common method starts with the condensation of 1-(benzofuran-2-yl)ethanone and phenylhydrazine in the presence of a catalytic amount of glacial acetic acid in ethanol under reflux conditions. This reaction forms 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which is then subjected to Vilsmeier-Haack formylation to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid involves its interaction with molecular targets such as EGFR. The compound binds to the active site of EGFR, inhibiting its kinase activity and thereby preventing the proliferation of cancer cells . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acids in the EGFR active site.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 2-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl-4-phenylthiazole

Uniqueness

3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is unique due to its combination of benzofuran and pyrazole rings with an acrylic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C20H14N2O3/c23-19(24)11-10-15-13-22(16-7-2-1-3-8-16)21-20(15)18-12-14-6-4-5-9-17(14)25-18/h1-13H,(H,23,24)

InChI Key

RPBVHEVTQXVWDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=CC(=O)O

Origin of Product

United States

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